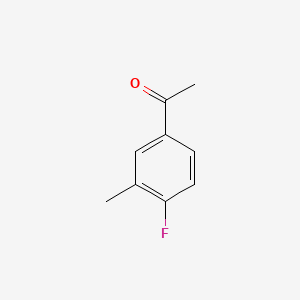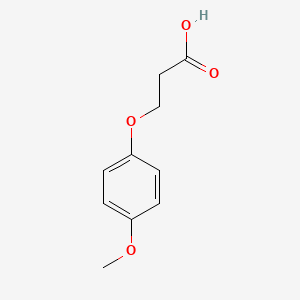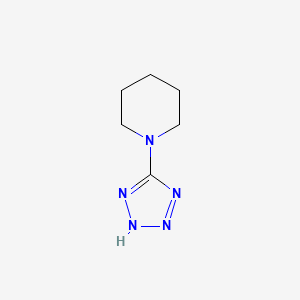
1-(1h-Tetrazol-5-yl)piperidine
描述
1-(1H-Tetrazol-5-yl)piperidine is a heterocyclic compound that features a tetrazole ring attached to a piperidine moietyThe molecular formula of this compound is C6H11N5, and it has a molecular weight of 153.19 g/mol .
作用机制
Target of Action
It’s worth noting that tetrazole derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Molecular docking studies suggest that the compound interacts with its targets through dipole-dipole and hydrogen bond interactions .
Biochemical Pathways
Tetrazoles are known to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
It’s known that the compound is a solid at ambient temperature , which could potentially impact its bioavailability.
Result of Action
In silico studies suggest that the compound exhibits good binding energy toward its target protein .
Action Environment
It’s known that the compound is stable in air and moisture , suggesting that it may be resistant to environmental degradation.
生化分析
Biochemical Properties
1-(1H-Tetrazol-5-yl)piperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in the production of prostaglandin D2 (PGD2) from arachidonic acid . This interaction inhibits the activity of H-PGDS, leading to a decrease in PGD2 levels, which has implications for inflammation and allergic responses. Additionally, this compound exhibits strong electron-withdrawing properties due to the presence of the tetrazole ring, which can stabilize negative charges and form stable metallic compounds and molecular complexes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound acts as an antagonist for histamine H1 receptors (H1R), eliciting anti-asthmatic effects by inhibiting histamine-induced signaling pathways . This inhibition can lead to reduced inflammation and allergic responses in cells. Furthermore, this compound affects the expression of genes involved in inflammatory processes, thereby modulating the cellular response to inflammatory stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the catalytic region of hematopoietic prostaglandin D synthase (H-PGDS), inhibiting its activity and reducing the production of prostaglandin D2 (PGD2) . This inhibition is highly selective, with minimal effects on other enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and lipocalin-type prostaglandin D synthase (L-PGDS) . Additionally, this compound exhibits strong negative inductive effects and weak positive mesomeric effects due to the electron density of the tetrazole nitrogen, which contributes to its binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is generally stable under moderate conditions and can be synthesized using eco-friendly approaches . It decomposes upon heating, releasing toxic nitrogen fumes . Long-term studies have shown that this compound can maintain its inhibitory effects on hematopoietic prostaglandin D synthase (H-PGDS) over extended periods, leading to sustained reductions in prostaglandin D2 (PGD2) levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits hematopoietic prostaglandin D synthase (H-PGDS) and reduces inflammation without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to tissues and organs due to the release of toxic nitrogen fumes upon decomposition . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through the action of hematopoietic prostaglandin D synthase (H-PGDS), which converts it into prostaglandin D2 (PGD2) . Additionally, the tetrazole ring in this compound can act as a biomimic of the carboxylic acid functional group, influencing metabolic flux and metabolite levels . This property makes it a valuable tool in medicinal chemistry for developing metabolism-resistant analogs of carboxylic acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, allowing it to reach its target sites within cells . Once inside the cells, this compound can accumulate in specific tissues, depending on its binding affinity to various proteins and biomolecules . This selective distribution is crucial for its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, the tetrazole ring’s electron density can facilitate its localization to regions with high electron affinity, such as the nucleus or mitochondria . This subcellular localization is essential for its interactions with specific biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions: 1-(1H-Tetrazol-5-yl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . Another method includes the use of nitriles and sodium azide in the presence of zinc salts as catalysts . These reactions typically proceed under mild conditions and offer good yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-(1H-Tetrazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the piperidine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can produce a range of substituted tetrazole compounds .
科学研究应用
1-(1H-Tetrazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with unique properties
相似化合物的比较
- 1-(1H-Tetrazol-5-yl)imidazole
- 1-(1H-Tetrazol-5-yl)pyridine
- 1-(1H-Tetrazol-5-yl)pyrazole
Comparison: 1-(1H-Tetrazol-5-yl)piperidine is unique due to the presence of both the tetrazole ring and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, the piperidine ring enhances its solubility and membrane permeability, which can be advantageous in drug development .
属性
IUPAC Name |
1-(2H-tetrazol-5-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-2-4-11(5-3-1)6-7-9-10-8-6/h1-5H2,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCVCZVEFAXXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978467 | |
| Record name | 1-(2H-Tetrazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-32-6 | |
| Record name | 1-(2H-Tetrazol-5-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6280-32-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2H-Tetrazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


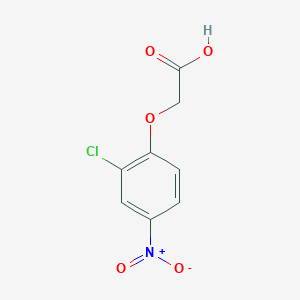
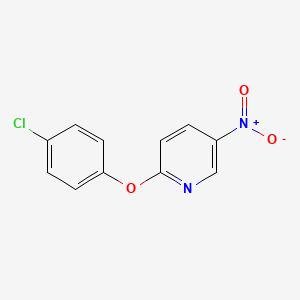
![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)
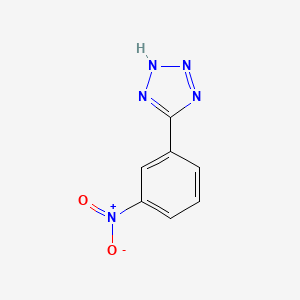
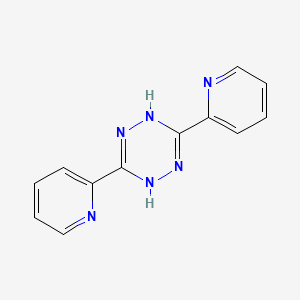
![7-Bromothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B1296042.png)
![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)
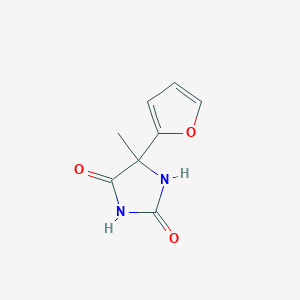
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)

